REACTION_CXSMILES
|
N([O-])=O.[Na+].N[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]1[O:16][N:15]=[CH:14][CH:13]=1.[ClH:17].[S:18](=[O:20])=[O:19]>O.C(O)(=O)C>[O:16]1[C:12]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[S:18]([Cl:17])(=[O:20])=[O:19])=[CH:13][CH:14]=[N:15]1 |f:0.1|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)C1=CC=NO1
|
Name
|
|
Quantity
|
72 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cupric chloride dihydrate
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
ice water
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
After stirring about 0.4 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A diazionium salt was prepared
|
Type
|
TEMPERATURE
|
Details
|
cooled at 0° to 5° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 10° to 15° C. for 0.2 hour
|
Duration
|
0.2 h
|
Type
|
WAIT
|
Details
|
at about 20° to 30° C. for 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
CUSTOM
|
Details
|
to form a solid
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the solid was washed 3×100 ml of water and suction
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
0.4 h |
Name
|
|
Type
|
product
|
Smiles
|
O1N=CC=C1C1=C(C=CC=C1)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |